molecular formula C22H21NO5 B1206222 N-methyl-2,3,7,8-tetramethoxybenzophenanthridine-6(5H)-one

N-methyl-2,3,7,8-tetramethoxybenzophenanthridine-6(5H)-one

Cat. No. B1206222
M. Wt: 379.4 g/mol
InChI Key: OTYYIACHHIZJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2,3,7,8-tetramethoxybenzophenanthridine-6(5H)-one is a benzophenanthridine alkaloid.

Scientific Research Applications

Antileukemic Activity

  • Salts of Alkoxybenzo(c)phenanthridines: Research has shown that salts of alkoxybenzo(c)phenanthridines, including the tetramethoxybenzophenanthridine, exhibit significant activity against leukemias L1210 and P388 in mice. Some derivatives are also curative against Lewis lung carcinoma. The study discusses the importance of the nitrogen atom's environment and the substituents in these compounds (Zee-Cheng & Cheng, 1975).

Synthesis and Structural Analysis

  • Synthesis of Benzo[c]phenanthridine Derivatives: A study detailed the synthesis of various 6-amino-substituted benzo[c]phenanthridine derivatives, aimed at understanding the structure-activity relationships in the benzo[c]phenanthridine family of antitumor alkaloids. These derivatives were evaluated for their cytotoxicity and antitumor properties (Janin et al., 1993).
  • Crystal Structure of Ethoxidine: A study established the complete structure of ethoxidine, a synthetic quaternary benzo[c]phenanthridine, through single-crystal X-ray analysis. This structural data can help understand the biological mechanism of action of these compounds (Helesbeux et al., 2011).

Antitumor Properties

  • Synthesis of NK109: NK109, an anticancer benzo[c]phenanthridine alkaloid, was synthesized in a study. This compound has not been isolated from a natural source and can only be obtained through synthesis, emphasizing the importance of synthetic routes in exploring its antitumor properties (Takeshi et al., 1998).

Alkaloids from Corydalis Flabellata

  • Identification of New Alkaloids: Research on the roots of Corydalis flabellata led to the isolation of several new alkaloids, including N-methyl-2,3,7,8-tetramethoxy-5,6-dihydrobenzophenanthridine-6-ethanoic acid. These findings contribute to the understanding of the chemical diversity and potential biological activities of these compounds (Koul et al., 2002).

properties

Product Name

N-methyl-2,3,7,8-tetramethoxybenzophenanthridine-6(5H)-one

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

2,3,7,8-tetramethoxy-5-methylbenzo[c]phenanthridin-6-one

InChI

InChI=1S/C22H21NO5/c1-23-20-14(7-6-12-10-17(26-3)18(27-4)11-15(12)20)13-8-9-16(25-2)21(28-5)19(13)22(23)24/h6-11H,1-5H3

InChI Key

OTYYIACHHIZJSL-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC3=CC(=C(C=C32)OC)OC)C4=C(C1=O)C(=C(C=C4)OC)OC

Canonical SMILES

CN1C2=C(C=CC3=CC(=C(C=C32)OC)OC)C4=C(C1=O)C(=C(C=C4)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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